molecular formula C12H8ClFO B1422163 4-(2-Chlorophenyl)-2-fluorophenol CAS No. 1261890-45-2

4-(2-Chlorophenyl)-2-fluorophenol

Cat. No. B1422163
M. Wt: 222.64 g/mol
InChI Key: NIKMRCJNZXNREL-UHFFFAOYSA-N
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Description

The compound “4-(2-Chlorophenyl)-2-fluorophenol” is a type of organohalogen compound, specifically a type of chlorofluorocarbon. These types of compounds are often used in industry and manufacturing due to their stability and reactivity .


Synthesis Analysis

While specific synthesis methods for “4-(2-Chlorophenyl)-2-fluorophenol” are not available, similar compounds are often synthesized through halogenation, where a halogen atom is introduced into an organic compound .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the specific structure of the compound .

Scientific Research Applications

  • Crystallography and Structural Chemistry : A study by Oswald et al. (2005) investigated the crystal structures of related compounds, including 2-chlorophenol and 4-fluorophenol, at extreme conditions. They found different polymorphs at high pressure and low temperature, emphasizing the influence of these conditions on molecular behavior.

  • Organic Chemical Reactions : Research by Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol. They observed a complete removal of the fluorine atom in the process, highlighting its reactivity and potential in synthetic chemistry.

  • Environmental Applications : A study by Häggblom (1998) focused on the reductive dechlorination of halogenated phenols, including 4-chloro-2-fluorophenol, by a sulfate-reducing consortium. This indicates its potential use in bioremediation and environmental cleanup.

  • Material Science : In the realm of material science, Helfer et al. (2013) synthesized 4-[¹⁸F]Fluorophenol, a compound related to 4-(2-Chlorophenyl)-2-fluorophenol, as an intermediate for complex molecules. This underscores its potential in creating advanced materials.

Safety And Hazards

Like many organohalogens, “4-(2-Chlorophenyl)-2-fluorophenol” could potentially pose hazards such as toxicity and environmental harm. Proper handling and disposal would be crucial .

Future Directions

Research into organohalogens is ongoing, with many potential applications in fields like medicine, agriculture, and materials science .

properties

IUPAC Name

4-(2-chlorophenyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKMRCJNZXNREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684205
Record name 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-2-fluorophenol

CAS RN

1261890-45-2
Record name 2′-Chloro-3-fluoro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261890-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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